Synthesis and Application of trans-2-(Pinacol boronate)vinylboronic acid MIDA ester: A Foundational Building Block for Iterative Cross-Coupling
Synthesis and Application of trans-2-(Pinacol boronate)vinylboronic acid MIDA ester: A Foundational Building Block for Iterative Cross-Coupling
Executive Summary
The advent of iterative cross-coupling (ICC) has fundamentally transformed the synthesis of complex polyene natural products and pharmaceuticals. At the heart of this methodology lies trans-2-(pinacol boronate)vinylboronic acid MIDA ester (also known as trans-2-(Bpin)vinylB(MIDA)), a bifunctional diboron building block that enables the modular, predictable assembly of carbon-carbon bonds[1].
By housing two distinct boron protecting groups—a pinacol (pin) ester and an N-methyliminodiacetic acid (MIDA) ester—on a single trans-vinyl scaffold, this reagent provides absolute orthogonal reactivity. This whitepaper details the mechanistic rationale, retrosynthetic strategy, and step-by-step synthesis of this critical reagent, providing researchers with a self-validating protocol for its generation and downstream application.
Mechanistic Rationale: The Power of Orthogonal Speciation
The utility of trans-2-(Bpin)vinylB(MIDA) relies entirely on the concept of nucleophile speciation control [2]. In a standard Suzuki-Miyaura cross-coupling, the transmetalation step requires an empty p-orbital on the boron atom to interact with the palladium(II) intermediate.
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Bpin (Reactive): The pinacol boronate is sp2 -hybridized. Under mild aqueous basic conditions, it readily forms a reactive boronate ate-complex, facilitating rapid transmetalation.
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BMIDA (Inert): The MIDA ligand features a transannular dative bond from the nitrogen lone pair to the boron atom. This rehybridizes the boron to sp3 , effectively eliminating the empty p-orbital. Consequently, the MIDA boronate is completely inert to transmetalation[1].
This orthogonality allows the Bpin group to be selectively coupled to an aryl or vinyl halide while the BMIDA group remains untouched. Subsequent treatment with mild aqueous base (e.g., 1M NaOH) hydrolyzes the MIDA ligand, revealing a reactive boronic acid primed for a second coupling event.
Iterative cross-coupling workflow utilizing orthogonal Bpin and BMIDA reactivity.
Retrosynthetic Strategy & Catalyst Selection
The synthesis of trans-2-(Bpin)vinylB(MIDA) is achieved via the transition-metal-catalyzed hydroboration of ethynylboronic acid MIDA ester using pinacolborane (HBpin) [3].
Causality in Catalyst Selection: While uncatalyzed hydroborations or those utilizing standard rhodium ( Rh ) catalysts often yield mixtures of E/Z isomers or Markovnikov addition products, the use of [Ru(CO)Cl(H)(PPh3)3] is highly specific. The bulky triphenylphosphine ligands on the hydridoruthenium complex enforce a strict anti-Markovnikov, trans-selective insertion of the alkyne into the Ru−H bond. This guarantees that the resulting diboron species possesses the E-alkene geometry required for natural product synthesis (>99:1 E:Z ratio).
Ru-catalyzed trans-hydroboration of ethynyl MIDA boronate.
Step-by-Step Experimental Methodology
The following protocol outlines a self-validating system for synthesizing the target diboron reagent.
Reagents & Equipment
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Ethynylboronic acid MIDA ester (1.0 equiv)
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Pinacolborane (HBpin) (1.2 equiv)
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Carbonylchlorohydridotris(triphenylphosphine)ruthenium(II) ( [Ru(CO)Cl(H)(PPh3)3] ) (0.05 equiv)
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Anhydrous Dichloromethane ( CH2Cl2 )
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Schlenk line or Nitrogen-filled glovebox
Protocol
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Preparation: Flame-dry a 100 mL Schlenk flask equipped with a magnetic stir bar. Backfill with dry argon or nitrogen three times.
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Catalyst & Substrate Loading: Inside a glovebox (or using standard Schlenk techniques), charge the flask with ethynylboronic acid MIDA ester (10.0 mmol) and [Ru(CO)Cl(H)(PPh3)3] (0.5 mmol, 5 mol%).
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Solvation: Add 50 mL of anhydrous CH2Cl2 to yield a 0.2 M solution. Stir to dissolve. Note: The solution will take on the characteristic color of the Ru-complex.
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Hydroboration: Using a gas-tight syringe, add pinacolborane (12.0 mmol, 1.2 equiv) dropwise over 10 minutes at 23 °C.
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Causality: Dropwise addition mitigates the exothermic nature of the B-H insertion and prevents competitive dimerization of the alkyne.
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Reaction Monitoring (Self-Validation): Stir the reaction at room temperature for 4 hours. Monitor completion via 11B NMR.
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Diagnostic Check: The starting material exhibits a single 11B peak at ~11 ppm ( sp3 BMIDA). The successful formation of the product will show two distinct peaks: ~30 ppm ( sp2 Bpin) and ~11 ppm ( sp3 BMIDA).
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Quench & Concentration: Once complete, quench the reaction by exposing it to air and adding 1 mL of methanol to destroy unreacted HBpin. Concentrate the mixture under reduced pressure.
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Purification: Purify the crude residue via flash column chromatography. Because BMIDA compounds are highly polar, utilize a gradient of Ethyl Acetate in Hexanes, or transition to Acetonitrile/Diethyl Ether mixtures to elute the pure trans-2-(Bpin)vinylB(MIDA) as a crystalline solid[4].
Quantitative Data Summary
The following table summarizes the key physicochemical and reaction metrics for the synthesized building block[4].
| Parameter | Value / Description |
| Chemical Formula | C13H21B2NO6 |
| Molecular Weight | 308.93 g/mol |
| Melting Point | 254-260 °C |
| Typical Isolated Yield | 85% – 92% |
| Stereoselectivity (E:Z) | > 99:1 (Ru-catalyzed) |
| 11B NMR Shifts ( CD3CN ) | δ 29.8 ppm (Bpin), δ 11.2 ppm (BMIDA) |
| Storage Conditions | Store at room temperature in a desiccator; stable to air but sensitive to prolonged moisture exposure. |
Downstream Application: Iterative Suzuki-Miyaura Workflow
Once isolated, trans-2-(Bpin)vinylB(MIDA) acts as a linchpin in polyene synthesis. In a typical workflow:
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First Coupling: The reagent is reacted with an aryl/vinyl halide using Pd(dppf)Cl2 and K3PO4 in a THF/Water mixture. The Bpin group reacts exclusively.
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Deprotection: The resulting organic MIDA boronate is isolated, then dissolved in THF and treated with 1M aqueous NaOH for 15 minutes at room temperature. This rapidly cleaves the MIDA ligand.
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Second Coupling: The newly revealed boronic acid is immediately subjected to a second cross-coupling with a different halide, effectively stitching together complex molecular architectures with perfect stereocontrol[1].
References
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Title: From Synthesis to Function via Iterative Assembly of N-Methyliminodiacetic Acid Boronate Building Blocks Source: Accounts of Chemical Research (via NCBI PMC) URL: [Link]
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Title: B-Protected Boronic Acids: Methodology Development and Strategic Application Source: American Chemical Society (ACS) Symposium Series URL: [Link]
